3-Pyridin-2-yl-2-thioxothiazolidin-4-one
Overview
Description
“3-Pyridin-2-yl-2-thioxothiazolidin-4-one” is a chemical compound that has been studied for its potential applications in medicinal chemistry . It is a derivative of thiazolidin-4-one, a heterocyclic ring system that is considered a pharmacophore and a privileged scaffold in medicinal chemistry . This compound has been found to have a wide range of biological activities, including antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral properties .
Synthesis Analysis
The synthesis of 2-thioxothiazolidin-4-one derivatives, which includes “3-Pyridin-2-yl-2-thioxothiazolidin-4-one”, has been reported in the literature . These derivatives were synthesized and evaluated as potent pan-PIM kinase inhibitors . The optimized compounds showed single-digit nanomolar IC50 values against all three PIM kinases with high selectivity over 14 other kinases .
Scientific Research Applications
Anti-Fibrosis Activity
“3-Pyridin-2-yl-2-thioxothiazolidin-4-one” derivatives have been synthesized and evaluated for their anti-fibrotic activities. These compounds have shown promising results in inhibiting the expression of collagen and the content of hydroxyproline in cell culture medium, indicating potential as novel anti-fibrotic drugs .
Antioxidant Activity
Thiazolidin-4-one derivatives, including those with the 3-pyridinyl substitution, have been reported to exhibit significant antioxidant activities. This property is crucial as oxidative stress is implicated in various diseases, and antioxidants can mitigate these effects .
Anticancer Activity
The structural framework of thiazolidin-4-ones has been explored for its anticancer properties. Modifications at different positions of the thiazolidin-4-one ring, such as the 3-pyridinyl group, contribute to the compound’s ability to act against cancer cells .
Anti-Inflammatory and Analgesic Activities
These compounds have also been studied for their anti-inflammatory and analgesic effects. The anti-inflammatory properties make them candidates for the treatment of chronic inflammatory diseases .
Antidiabetic Activity
Thiazolidin-4-ones are known for their antidiabetic activity. They have been used as scaffolds to develop new molecules that can potentially treat diabetes by targeting specific pathways involved in the disease .
Antimicrobial and Antitubercular Activities
The antimicrobial and antitubercular activities of thiazolidin-4-ones make them valuable in the fight against bacterial infections, including drug-resistant strains. This is particularly important given the rising concern over antibiotic resistance .
Antiviral Properties
Research has indicated that thiazolidin-4-one derivatives can exhibit antiviral properties, which is significant in the development of new treatments for viral infections .
Antiparasitic Activity
The compound’s derivatives have shown activity against various parasites, which is essential for addressing parasitic diseases that affect millions worldwide .
Future Directions
Thiazolidin-4-one derivatives, including “3-Pyridin-2-yl-2-thioxothiazolidin-4-one”, are promising targets for new drug development . They play a major role in many cancer-specific pathways, such as survival, apoptosis, proliferation, cell cycle regulation, and migration . Therefore, future research may focus on optimizing the structure of these derivatives to develop more efficient drug agents .
Mechanism of Action
Target of Action
It has been discovered as a hit compound by phenotypic screening for the treatment of osteosarcoma (os), a type of bone cancer .
Mode of Action
The compound acts as a potential inhibitor for the proliferation of OS cells . It modulates the solubility of the compounds, which results in remarkable cellular potency .
Pharmacokinetics
The compound has shown promising pharmacokinetic properties. It is water-soluble, which enhances its bioavailability . The compound has demonstrated remarkable cellular potency with an IC50 of 21.9 nM for MNNG/HOS cells .
Result of Action
The compound significantly suppresses OS cell migration in vitro and has shown to be well-tolerated . It has demonstrated in vivo efficacy with 52.9% inhibition of OS growth in mice .
properties
IUPAC Name |
3-pyridin-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2OS2/c11-7-5-13-8(12)10(7)6-3-1-2-4-9-6/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJAVSVDEZOBKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625065 | |
Record name | 3-(Pyridin-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50625065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyridin-2-yl-2-thioxothiazolidin-4-one | |
CAS RN |
75130-64-2 | |
Record name | 3-(Pyridin-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50625065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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